

Application Notes and Protocols for Dmt-d-Arg-Phe-A2pr-NH2

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Compound of Interest

Compound Name: Dmt-d-Arg-Phe-A2pr-NH2

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Important Note: Extensive literature searches did not yield specific dosage, administration, or protocol information for the peptide **Dmt-d-Arg-Phe-A2pr-NH2**. The following information is provided for the closely related and extensively studied synthetic opioid peptide, H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), which substitutes diaminopropionic acid (A2pr) with lysine (Lys). Researchers studying **Dmt-d-Arg-Phe-A2pr-NH2** may find the information on [Dmt1]DALDA to be a valuable starting point for experimental design.

Introduction to [Dmt1]DALDA

H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt1]DALDA, is a highly potent and selective μ-opioid receptor agonist. It is a synthetic tetrapeptide analog of the endogenous opioid peptide endomorphin-2. [Dmt1]DALDA has garnered significant interest in pain research due to its potent analgesic effects, particularly when administered spinally.

Quantitative Data Summary for [Dmt1]DALDA

The following table summarizes the dosage and administration routes for [Dmt1]DALDA as reported in preclinical studies.

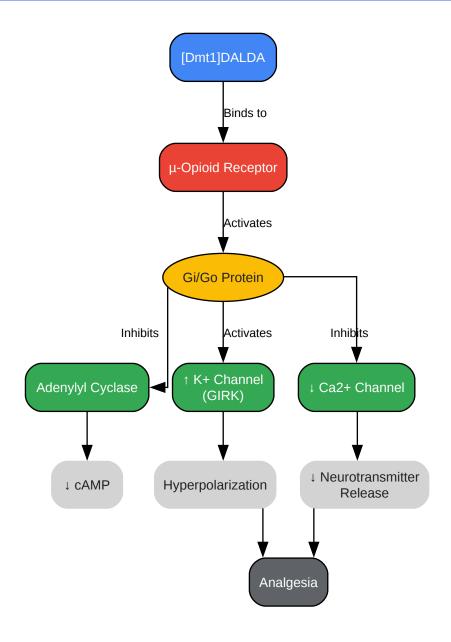


Animal Model	Administration Route	Dosage Range	Observed Effect	Reference
Rat (Neuropathic Pain Model)	Intrathecal	1 - 10 nmol	Increased paw withdrawal latency (analgesia)	
Mouse (Tail-flick Test)	Intrathecal	0.01 - 0.1 nmol	Potent antinociceptive activity	[1]
Mouse (Tail-flick Test)	Supraspinal	Not specified	Profound analgesia	[2]
Mouse	Systemic	Not specified	Over 200-fold more potent than morphine	[2]

Signaling Pathway of [Dmt1]DALDA

[Dmt1]DALDA exerts its effects primarily through the activation of the μ -opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of neuronal activity and subsequent analgesia.





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Proposed signaling pathway of [Dmt1]DALDA.

Experimental ProtocolsIn Vivo Model of Neuropathic Pain in Rats

This protocol is based on methodologies used to assess the analgesic effects of opioid peptides in a rat model of neuropathic pain.

1. Animal Model:

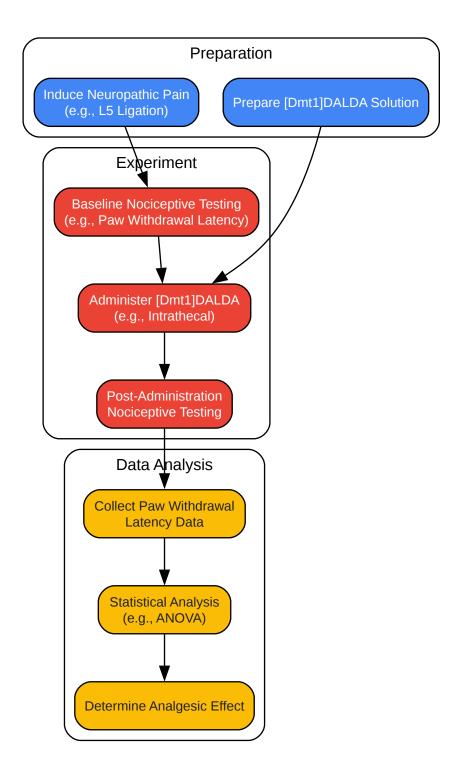


- Adult male Sprague-Dawley rats are used.
- Neuropathic pain is induced by ligation of the L5 spinal nerve.
- 2. Drug Preparation and Administration:
- [Dmt1]DALDA is dissolved in sterile saline.
- For intrathecal administration, a catheter is implanted at the lumbar level of the spinal cord.
- The peptide solution is administered through the catheter.
- 3. Assessment of Thermal Hyperalgesia:
- The paw withdrawal latency in response to a radiant heat source is measured.
- A baseline measurement is taken before drug administration.
- Measurements are repeated at various time points after administration to determine the analgesic effect.

Experimental Workflow for In Vivo Analgesic Assessment

The following diagram illustrates a typical workflow for evaluating the analgesic properties of a compound like [Dmt1]DALDA.





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Typical experimental workflow for in vivo studies.

Conclusion



While direct experimental data for **Dmt-d-Arg-Phe-A2pr-NH2** is not readily available in the public domain, the information provided for the structurally similar peptide, [Dmt1]DALDA, offers a robust starting point for researchers. The provided protocols and signaling pathway information can guide the design of new experiments to elucidate the pharmacological properties of **Dmt-d-Arg-Phe-A2pr-NH2**. It is recommended that initial studies focus on in vitro receptor binding assays to determine its affinity and selectivity for opioid receptors, followed by in vivo studies to assess its analgesic efficacy and potential side effects.

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References

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- 2. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide PubMed [pubmed.ncbi.nlm.nih.gov]
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 [https://www.benchchem.com/product/b15168241#dmt-d-arg-phe-a2pr-nh2-dosage-and-administration-routes]

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